molecular formula C13H13NO4S2 B5617404 ethyl 4-[(2-thienylsulfonyl)amino]benzoate

ethyl 4-[(2-thienylsulfonyl)amino]benzoate

Cat. No. B5617404
M. Wt: 311.4 g/mol
InChI Key: SINTYPPUTIQEBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-[(2-thienylsulfonyl)amino]benzoate involves various chemical pathways, including reactions starting from basic aromatic compounds or through modifications of existing molecules to introduce specific functional groups such as sulfonyl and amino groups. An example includes the synthesis of related compounds through reactions involving ethyl 3-aminobut-2-enoate and ammonium thiocyanate, showcasing the synthetic accessibility of such molecules (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(2-thienylsulfonyl)amino]benzoate and related compounds has been elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray crystallography has been employed to determine the structure of derivatives, providing insights into their three-dimensional arrangement and intermolecular interactions (I. Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 4-[(2-thienylsulfonyl)amino]benzoate participates in several chemical reactions, illustrating its reactive nature and potential for further chemical modification. The cyclization of related sulfonyl benzoate compounds to produce heterocyclic structures indicates the versatility of these molecules in chemical synthesis (H. Di Loreto et al., 2002).

Physical Properties Analysis

The physical properties of ethyl 4-[(2-thienylsulfonyl)amino]benzoate, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. These properties are determined by the molecular structure and functional groups present in the compound, affecting its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific reactions, are essential for understanding the applications and safety of ethyl 4-[(2-thienylsulfonyl)amino]benzoate. Studies on related compounds have provided insights into their reactivity patterns, such as the Lossen rearrangement and synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating the chemical versatility of these molecules (Kishore Thalluri et al., 2014).

properties

IUPAC Name

ethyl 4-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-7-11(8-6-10)14-20(16,17)12-4-3-9-19-12/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINTYPPUTIQEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(thiophen-2-ylsulfonyl)amino]benzoate

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